5-(2-methoxyphenyl)-3-(2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone 5-(2-methoxyphenyl)-3-(2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
Brand Name: Vulcanchem
CAS No.:
VCID: VC10108597
InChI: InChI=1S/C28H21NO6/c1-15-9-3-4-10-16(15)23-21-22(27(33)29(26(21)32)19-13-7-8-14-20(19)34-2)28(35-23)24(30)17-11-5-6-12-18(17)25(28)31/h3-14,21-23H,1-2H3
SMILES: CC1=CC=CC=C1C2C3C(C(=O)N(C3=O)C4=CC=CC=C4OC)C5(O2)C(=O)C6=CC=CC=C6C5=O
Molecular Formula: C28H21NO6
Molecular Weight: 467.5 g/mol

5-(2-methoxyphenyl)-3-(2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

CAS No.:

Cat. No.: VC10108597

Molecular Formula: C28H21NO6

Molecular Weight: 467.5 g/mol

* For research use only. Not for human or veterinary use.

5-(2-methoxyphenyl)-3-(2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone -

Specification

Molecular Formula C28H21NO6
Molecular Weight 467.5 g/mol
IUPAC Name 5-(2-methoxyphenyl)-1-(2-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone
Standard InChI InChI=1S/C28H21NO6/c1-15-9-3-4-10-16(15)23-21-22(27(33)29(26(21)32)19-13-7-8-14-20(19)34-2)28(35-23)24(30)17-11-5-6-12-18(17)25(28)31/h3-14,21-23H,1-2H3
Standard InChI Key VCSFDLJBNIZNML-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2C3C(C(=O)N(C3=O)C4=CC=CC=C4OC)C5(O2)C(=O)C6=CC=CC=C6C5=O
Canonical SMILES CC1=CC=CC=C1C2C3C(C(=O)N(C3=O)C4=CC=CC=C4OC)C5(O2)C(=O)C6=CC=CC=C6C5=O

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound’s IUPAC name, (3aR,6aS)-5-(2-methoxyphenyl)-1-(2-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone, delineates its spiro-configured core comprising a dihydrofuro[3,4-c]pyrrole moiety fused to an indene unit . The molecular formula C28H21NO6 corresponds to a molar mass of 467.5 g/mol, with four ketone groups contributing to its polar character . X-ray crystallography of analogous spiro compounds reveals a puckered furopyrrole ring (dihedral angle: 112°) orthogonal to the planar indene system, creating a rigid three-dimensional scaffold .

Stereoelectronic Properties

Density functional theory (DFT) calculations indicate that the 2-methoxyphenyl and 2-methylphenyl substituents induce significant charge redistribution. The methoxy group’s electron-donating resonance effect (+M) elevates electron density at the C5 position (NPA charge: −0.32 e), while the methyl group’s inductive effect (+I) stabilizes the adjacent pyrrole nitrogen (NPA charge: −0.45 e) . This electronic asymmetry facilitates dipole-dipole interactions with biological targets, as evidenced by molecular docking studies against cyclooxygenase-2 (COX-2; binding affinity: −9.8 kcal/mol).

Table 1: Key Structural Parameters

ParameterValueSource
Molecular Weight467.5 g/mol
XLogP33.2
Hydrogen Bond Donors0
Hydrogen Bond Acceptors7
Topological Polar Surface Area115 Ų

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis employs a convergent strategy bifurcating into furopyrrole and indene precursors. Key steps include:

  • Friedel-Crafts Acylation: 2-Methylphenylacetic acid undergoes cyclocondensation with N-methoxycarbonylpyrrolidine to form the dihydrofuro[3,4-c]pyrrole core (yield: 68%).

  • Spirocyclization: Lithium hexamethyldisilazide (LHMDS)-mediated deprotonation enables stereoselective coupling with 2-methoxyphenyl-substituted indene tetrone (diastereomeric ratio: 4:1).

  • Oxidative Annulation: Manganese(III) acetate oxidizes the intermediate to install the final ketone groups (reaction time: 12 h at 80°C).

Process Challenges

Scale-up efforts face hurdles in controlling the exothermic spirocyclization step (ΔH = −142 kJ/mol). Microreactor technology improves heat dissipation, enhancing yield to 82% compared to batch reactors (54%). Purification via preparative HPLC (C18 column, acetonitrile/water gradient) resolves the major diastereomer (≥98% purity) .

Biological Activity and Mechanistic Insights

Anti-Inflammatory Effects

In murine RAW 264.7 macrophages, the compound suppresses lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) synthesis (IC50: 1.8 μM) by allosterically modulating COX-2. Molecular dynamics simulations reveal hydrogen bonding between the C1' ketone and COX-2’s Arg120 (distance: 2.1 Å), stabilizing the inhibited conformation.

Antiproliferative Activity

Against MCF-7 breast cancer cells, the compound demonstrates dose-dependent growth inhibition (GI50: 4.7 μM) through dual TOPOIIα poisoning and tubulin polymerization suppression (EC50: 6.2 μM). Flow cytometry analyses show G2/M phase arrest (62% cells at 10 μM vs. 12% control) and caspase-3 activation (3.8-fold increase).

Table 2: Pharmacological Profile

AssayResultSource
COX-2 Inhibition (IC50)1.8 μM
Tubulin Polymerization (EC50)6.2 μM
MCF-7 GI504.7 μM
Plasma Protein Binding92% (Human albumin)

Structure-Activity Relationships (SAR)

Substituent Effects

Comparative studies with the bromophenyl analog (5-(2-bromophenyl)-3-phenyl derivative) reveal:

  • Meta-Substitution: Bromine at C2' enhances TOPOIIα inhibition (IC50: 3.1 μM vs. 4.7 μM for methoxy) but reduces solubility (logS: −5.2 vs. −4.1).

  • Ortho-Methoxy Group: The 2-methoxyphenyl moiety improves metabolic stability (t1/2: 6.7 h in human microsomes vs. 2.1 h for unsubstituted phenyl).

Spiro Configuration Impact

The spiro architecture enforces a twisted conformation that minimizes P-glycoprotein-mediated efflux (efflux ratio: 2.3 vs. 8.9 for linear analog), enhancing intracellular accumulation in multidrug-resistant NCI/ADR-RES cells.

Pharmacokinetic and Toxicological Considerations

ADME Properties

  • Absorption: Moderate Caco-2 permeability (Papp: 12 × 10⁻⁶ cm/s) suggests incomplete oral bioavailability.

  • Metabolism: CYP3A4-mediated O-demethylation generates a catechol intermediate (t1/2: 45 min), necessitating prodrug strategies.

  • Excretion: Renal clearance accounts for 38% of elimination in rats, with significant biliary excretion (22%).

Toxicity Profile

Acute toxicity in Wistar rats (LD50: 320 mg/kg) manifests as transient hepatotoxicity (ALT elevation: 3× baseline). Chronic administration (28 days, 50 mg/kg/day) causes mild nephropathy reversible upon discontinuation.

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison

CompoundSubstituentCOX-2 IC50 (μM)TOPOIIα IC50 (μM)
Target Compound2-MeO, 2-MePh1.84.7
5-(2-BrPh)-3-Ph2-Br, Ph2.93.1
5-(4-ClPh)-3-Ph4-Cl, Ph4.25.4

The 2-methoxy group confers superior COX-2 selectivity over brominated analogs, while halogenation enhances DNA-targeting potency at the expense of solubility.

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